2-メチルアミノメチルクマラン

説明

2-Methylaminomethyl coumaran is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a methylaminomethyl group to the coumaran structure enhances its chemical properties, making it a compound of interest in various scientific fields.

科学的研究の応用

2-Methylaminomethyl coumaran has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and other biological effects.

作用機序

Target of Action

Coumarin-based compounds, such as 2-Methylaminomethyl coumaran, are known to have a wide range of biological and therapeutic properties . They are secondary metabolites made up of benzene and α-pyrone rings fused together . The primary targets of these compounds are often proteins or enzymes that play crucial roles in various biological processes.

Mode of Action

The mode of action of coumarin-based compounds is diverse and depends on the specific compound and its targets. Generally, these compounds interact with their targets through various mechanisms, including hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . The unique chemical structure of coumarin facilitates these interactions . .

Biochemical Pathways

Coumarins originate from the general phenylpropanoid pathway in plants . The biosynthesis of coumarins involves various enzymes such as coumaroyl-CoA 2′-hydroxylase (C2′H), coumaroyl-CoA 2′-O-β-d-glucosyltransferase (UGT), and hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) . These enzymes catalyze various modifications and conversions to produce different coumarin derivatives . .

Pharmacokinetics

The pharmacokinetics of coumarin-based compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic effects . .

Result of Action

The result of the action of coumarin-based compounds can vary widely, depending on the specific compound and its targets. These compounds have been shown to have numerous biological and therapeutic properties, including potential treatment for various ailments, such as cancer, metabolic, and degenerative disorders . .

生化学分析

Biochemical Properties

2-Methylaminomethyl coumaran plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, coumarin derivatives, including 2-Methylaminomethyl coumaran, have been shown to inhibit enzymes such as monoamine oxidase and cholinesterase . These interactions are crucial in modulating neurotransmitter levels and preventing neurodegenerative diseases. Additionally, 2-Methylaminomethyl coumaran can bind to proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .

Cellular Effects

2-Methylaminomethyl coumaran affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in tumor cell lines, coumarin derivatives can uncouple mitochondrial electron transport, preventing mitochondrial signaling and inducing apoptosis . This compound also modulates the expression of genes involved in cell cycle regulation and apoptosis, thereby inhibiting cancer cell proliferation .

Molecular Mechanism

The molecular mechanism of 2-Methylaminomethyl coumaran involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that coumarin derivatives can inhibit acetylcholinesterase and butyrylcholinesterase by binding to their active sites . This binding interaction prevents the breakdown of acetylcholine, enhancing cholinergic signaling. Additionally, 2-Methylaminomethyl coumaran can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylaminomethyl coumaran change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, repeated administration of coumarin derivatives in rats has been associated with changes in enzyme levels and hepatic necrosis . The stability of 2-Methylaminomethyl coumaran in various experimental conditions is crucial for its consistent biological activity.

Dosage Effects in Animal Models

The effects of 2-Methylaminomethyl coumaran vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and bile duct damage . Understanding the dosage-dependent effects of 2-Methylaminomethyl coumaran is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

2-Methylaminomethyl coumaran is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, 2-Methylaminomethyl coumaran can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Methylaminomethyl coumaran within cells and tissues are mediated by specific transporters and binding proteins. For instance, coumarin derivatives can be transported across cell membranes by organic anion transporters . Once inside the cells, 2-Methylaminomethyl coumaran can accumulate in specific tissues, influencing its localization and biological activity .

Subcellular Localization

The subcellular localization of 2-Methylaminomethyl coumaran plays a crucial role in its activity and function. Studies have shown that coumarin derivatives can localize to the endoplasmic reticulum and mitochondria, where they exert their effects on cellular processes . The targeting signals and post-translational modifications of 2-Methylaminomethyl coumaran direct it to specific compartments or organelles, enhancing its therapeutic potential .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylaminomethyl coumaran typically involves the alkylation of coumarin derivatives. One common method is the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C

Industrial Production Methods: Industrial production of 2-Methylaminomethyl coumaran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 2-Methylaminomethyl coumaran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

Substitution: The methylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized coumarin derivatives.

類似化合物との比較

Coumarin: The parent compound, known for its anticoagulant and antimicrobial properties.

7-Hydroxy-4-methyl coumarin: A derivative with enhanced fluorescence properties.

3-Aminocoumarin: Known for its use in the synthesis of more complex heterocyclic compounds.

Uniqueness: 2-Methylaminomethyl coumaran stands out due to the presence of the methylaminomethyl group, which imparts unique chemical and biological properties. This modification can enhance its solubility, reactivity, and potential therapeutic applications compared to other coumarin derivatives .

生物活性

2-Methylaminomethyl coumaran is a derivative of coumarin, a class of compounds known for their diverse biological activities and therapeutic potential. This article explores the biological activity of 2-methylaminomethyl coumaran, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

2-Methylaminomethyl coumaran enhances the properties of the parent coumarin structure by introducing a methylaminomethyl group. This modification influences its biochemical interactions and pharmacological effects. The compound primarily acts through:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as monoamine oxidase (MAO) and cholinesterase, which are involved in neurotransmitter metabolism and signaling pathways.

- Cellular Effects : In vitro studies indicate that 2-methylaminomethyl coumaran can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in tumor cell lines by uncoupling mitochondrial electron transport.

- Molecular Interactions : Molecular docking studies suggest that the compound binds to specific biomolecules, leading to enzyme inhibition or activation through hydrophobic interactions, hydrogen bonding, and other non-covalent interactions.

Pharmacokinetics

The pharmacokinetics of 2-methylaminomethyl coumaran play a crucial role in its bioavailability and therapeutic effects. Key aspects include:

- Absorption and Distribution : The compound is transported across cell membranes via organic anion transporters, which facilitates its distribution within tissues.

- Metabolism : It undergoes biotransformation primarily through cytochrome P450 enzymes, resulting in various metabolites that may exhibit different biological activities.

- Excretion : The metabolic pathways influence the excretion rates of the compound and its metabolites, impacting overall efficacy.

Anticancer Properties

Research indicates that 2-methylaminomethyl coumaran exhibits significant anticancer properties. In studies involving various tumor cell lines:

- Induction of Apoptosis : The compound has been shown to induce apoptosis through mitochondrial pathways, suggesting potential as a cancer therapeutic agent .

- Inhibition of Tumor Growth : Animal model studies have demonstrated that administration of this compound can significantly reduce tumor size and proliferation rates.

Antioxidant Activity

The antioxidant properties of 2-methylaminomethyl coumaran have been evaluated in several studies:

- Free Radical Scavenging : The compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular environments.

- Protective Effects : In models of oxidative damage, it has been shown to protect against cellular injury by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-methylaminomethyl coumaran has also been explored:

- Cytokine Modulation : Studies indicate that this compound can modulate the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Pain Relief : In animal models, it has demonstrated analgesic properties, suggesting potential applications in pain management therapies.

Case Studies

Several case studies have highlighted the biological activity of 2-methylaminomethyl coumaran:

-

Study on Tumor Cell Lines :

- Researchers examined the effects of varying concentrations of 2-methylaminomethyl coumaran on different cancer cell lines.

- Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM across different cell types.

-

In Vivo Animal Model Study :

- A study assessed the therapeutic effects in a rat model with induced tumors.

- Treatment with 2-methylaminomethyl coumaran resulted in a significant reduction in tumor volume compared to control groups.

Summary Table of Biological Activities

特性

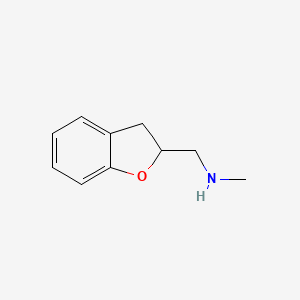

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGKHRKVBNBRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33357-26-5 (hydrochloride) | |

| Record name | 2-Methylaminomethyl-2,3-dihydrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50943453 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21130-01-8 | |

| Record name | 2-Methylaminomethyl-2,3-dihydrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。